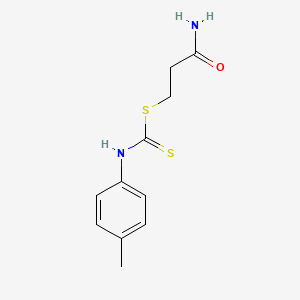![molecular formula C10H7ClFN3S B5850081 3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as CFPTA and has been found to exhibit promising properties that make it a potential candidate for the development of new drugs. In
作用机制
The mechanism of action of CFPTA is not fully understood. However, several studies have suggested that CFPTA exerts its anticancer activity by inducing apoptosis in cancer cells. CFPTA has been found to activate the caspase cascade, which is a key pathway involved in the induction of apoptosis. CFPTA has also been shown to inhibit the PI3K/Akt pathway, which is a signaling pathway that is commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
CFPTA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CFPTA inhibits the growth and proliferation of cancer cells. CFPTA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
实验室实验的优点和局限性
One of the main advantages of CFPTA is its potent anticancer activity against a variety of cancer cell lines. CFPTA has also been found to exhibit antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics. However, one of the main limitations of CFPTA is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
未来方向
There are several future directions for research on CFPTA. One area of research is the development of new formulations that improve the solubility of CFPTA in aqueous solutions. Another area of research is the identification of the molecular targets of CFPTA, which will provide a better understanding of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CFPTA in animal models and in clinical trials.
合成方法
The synthesis of CFPTA involves the reaction of 4-chloro-2-fluoroaniline with ethyl cyanoacetate in the presence of a base to form the corresponding ethyl 4-chloro-2-fluoroanilino-2-cyanoacetate. This intermediate is then reacted with thioacetamide in the presence of a catalyst to form CFPTA. The overall synthesis of CFPTA is shown in the following equation:
科学研究应用
CFPTA has been extensively studied for its potential applications in the field of medicine. Several studies have shown that CFPTA exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFPTA has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
In addition to its anticancer properties, CFPTA has also been found to exhibit antibacterial and antifungal activity. CFPTA has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
属性
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3S/c11-7-1-2-9(8(12)3-7)15-5-6(4-13)10(14)16/h1-3,5,15H,(H2,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJPBBJXCFNNY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)N/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)





![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
